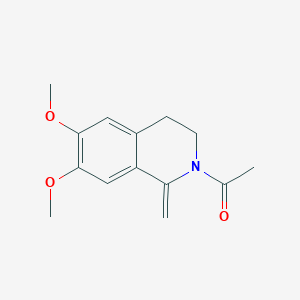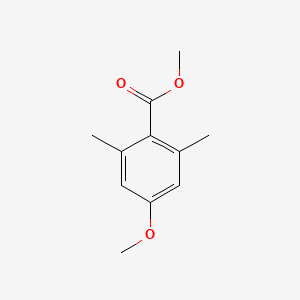
4,4'-Dimethoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethoxystilbene is an organic compound with the molecular formula C₁₆H₁₆O₂ It is a derivative of stilbene, featuring two methoxy groups attached to the para positions of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Dimethoxystilbene can be synthesized through several methods:
From Deoxyanisoin and n-Propylmagnesium Iodide: This method involves the reaction of deoxyanisoin with n-propylmagnesium iodide to form the desired product.
Treatment of Thiophenol with 2-Bromo-1,1-di-p-methoxyphenylethane: This method uses thiophenol and 2-bromo-1,1-di-p-methoxyphenylethane as starting materials.
Action of Nitrous Acid on the Corresponding Amine: This method involves the reaction of nitrous acid with the corresponding amine to produce 4,4’-dimethoxystilbene.
Industrial Production Methods
Industrial production methods for 4,4’-dimethoxystilbene typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: It can form dimers through one-electron anodic oxidation.
Isomerization: It undergoes cis/trans-isomerization when bound in a charge-transfer complex.
Common Reagents and Conditions
Oxidation: Chloranil is commonly used as an acceptor in charge-transfer complexes for oxidation reactions.
Isomerization: Polar solvents such as n-alkyl nitriles are used to study the photoisomerization dynamics.
Major Products Formed
Dimer Formation: One-electron anodic oxidation leads to the formation of dimers.
Isomerization Products: Cis/trans-isomers are formed during isomerization reactions.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethoxystilbene has several scientific research applications:
Chemistry: It is used in studies of photoisomerization dynamics and solvent dielectric effects.
Biology: It exhibits estrogenic activity after incubation with liver microsomes.
Medicine: It is an intermediate in the synthesis of selective estrogen receptor modulators.
Industry: It is used as a reference material for accurate data analysis in various industrial applications.
Wirkmechanismus
The mechanism of action of 4,4’-dimethoxystilbene involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4,4’-Dimethoxystilbene can be compared with other similar compounds:
3,5,4’-Trimethoxystilbene: This compound has additional methoxy groups and shows more potent anticancer and antiangiogenic activities.
4,4’-Dichlorostilbene: This compound has chlorine substituents instead of methoxy groups and is synthesized using different methods.
4-Hydroxymethylstilbene: This compound has a hydroxymethyl group and also exhibits estrogenic activity.
Conclusion
4,4’-Dimethoxystilbene is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study in various fields.
Eigenschaften
CAS-Nummer |
4705-34-4 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |
InChI-Schlüssel |
CAWFCZIEFIQKRV-ARJAWSKDSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)





![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)
![1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone](/img/structure/B1607598.png)


![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)

![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)

